molecular formula C7H6BClO3 B1368902 4-Chlorocarbonylphenylboronic acid CAS No. 332154-57-1

4-Chlorocarbonylphenylboronic acid

Cat. No.: B1368902
CAS No.: 332154-57-1
M. Wt: 184.39 g/mol
InChI Key: ARKQVAQLGLIPAU-UHFFFAOYSA-N
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Description

4-Chlorocarbonylphenylboronic acid is a chemical compound with the molecular formula of C7H6BClO3. It is also known as 4-Carboxyphenylboronic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a boronic acid group and a chlorocarbonyl group attached to it . The molecular weight is 184.385 g/mol .


Chemical Reactions Analysis

Boronic acids, including this compound, are known for their ability to form reversible covalent complexes with sugars, amines, and other organic compounds. This property has been exploited in various sensing applications .

Scientific Research Applications

Advanced Sensor Development

4-Carboxyphenylboronic acid has been utilized as a precursor in developing fluorescent carbon quantum dots. These dots show high selectivity and sensitivity for benzo[a]pyrene (BaP), a potent carcinogen, making them excellent sensors for detecting BaP in water. This sensor offers advantages like simplicity, rapidness, low cost, and high sensitivity, validating its practical application in various samples (Sun et al., 2021).

Molecular Biology and Toxicology

2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, is widely used as a herbicide. Research in this area focuses on its toxicology and mutagenicity, emphasizing occupational risks, neurotoxicity, herbicide resistance, and effects on non-target aquatic species. The understanding of 2,4-D's impact on molecular biology, particularly gene expression, is critical for assessing exposure and degradation in human and other vertebrates (Zuanazzi et al., 2020).

Supramolecular Chemistry

Phenylboronic acid and its derivatives, including 4-chlorophenylboronic acid, have been fundamental in designing and synthesizing supramolecular assemblies. These assemblies, formed due to hydrogen bonding interactions, play a significant role in crystal packing and have implications in various chemical and biological processes (Pedireddi & Seethalekshmi, 2004).

Nanotechnology and Bio-Applications

Phenylboronic acid-decorated polymeric nanomaterials, closely related to 4-chlorocarbonylphenylboronic acid, show potential in diagnostic and therapeutic applications. They can form reversible complexes with polyols, enabling applications in drug delivery systems and biosensors (Lan & Guo, 2019).

Environmental Remediation

Compounds like 2,4-Dichlorophenoxyacetic acid, similar to this compound, have been the subject of studies focused on their removal from contaminated water sources. The development of efficient technologies for their complete removal is crucial due to their toxicity and potential for water contamination (EvyAliceAbigail et al., 2017).

Viral Inhibition Research

Functional carbon nanodots, including those derived from 4-aminophenylboronic acid, have shown efficacy in inhibiting the entry of herpes simplex virus type 1 (HSV-1). This highlights the potential of boronic acid-functionalized nanostructures in antiviral therapies (Barras et al., 2016).

Pharmaceutical Applications

The study of compounds like 4-Mercaptophenylboronic acid provides insights into their conformation, vibrational spectra, and theoretical aspects, which are valuable for the synthesis and application of functionalized derivatives in pharmaceutical research (Parlak et al., 2015).

Glucose and pH-Responsive Materials

Novel intelligent cellulose/4-vinyl-phenylboronic acid composite bio-hydrogels have been developed, showcasing glucose and pH-responsive properties. Such materials are promising for various applications, including insulin release regulation and other fields where responsive materials are needed (Peng et al., 2018).

Safety and Hazards

4-Chlorocarbonylphenylboronic acid is classified as harmful if swallowed. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-Chlorocarbonylphenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the serine residue in the active site of these enzymes. This interaction inhibits the enzymatic activity, making this compound a valuable tool in studying protease functions and developing protease inhibitors .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cell cycle progression and apoptosis . Additionally, it can affect the expression of genes involved in inflammatory responses and oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with specific biomolecules. It binds to the active sites of serine proteases, inhibiting their activity. This binding interaction is reversible, allowing for the temporary inhibition of enzyme function. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of protease activity, resulting in prolonged effects on cellular function . The stability and degradation of the compound should be carefully monitored to ensure consistent experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit protease activity without causing significant toxicity. At high doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the immune system . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its interactions with enzymes and cofactors. It can inhibit the activity of enzymes involved in protein degradation, such as proteasomes, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can affect the metabolism of other biomolecules, including lipids and carbohydrates, by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues. For example, this compound can bind to albumin in the bloodstream, enhancing its distribution to various organs . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or lysosomes, where it exerts its effects on enzyme activity and cellular function. The localization of this compound within these compartments can impact its activity and function, highlighting the importance of understanding its subcellular distribution .

Properties

IUPAC Name

(4-carbonochloridoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKQVAQLGLIPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571795
Record name [4-(Chlorocarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332154-57-1
Record name [4-(Chlorocarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chlorocarbonyl)phenylboronic anhydride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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